![molecular formula C31H42Cl2FN5O5 B13419992 Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate CAS No. 32976-86-6](/img/structure/B13419992.png)
Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as chloroethyl, fluoro, phenyl, and amino groups. The presence of these groups suggests that the compound may have significant reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate typically involves multiple steps, each requiring specific reagents and conditions The process begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling to form the desired peptide chain
Preparation of Amino Acid Derivatives: The amino acids are first protected using suitable protecting groups to prevent unwanted reactions. For example, the amino group can be protected using a Boc (tert-butoxycarbonyl) group, while the carboxyl group can be protected as a methyl ester.
Coupling Reactions: The protected amino acids are then coupled using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection and Final Coupling: After the peptide chain is assembled, the protecting groups are removed under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations.
Biology: The compound’s structure suggests potential interactions with biological molecules, making it a candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: The presence of chloroethyl and fluoro groups indicates potential use in drug development, particularly in designing anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The fluoro and phenyl groups can enhance the compound’s binding affinity to specific targets, thereby modulating biological pathways.
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl)amine: A simpler compound with similar chloroethyl groups, used in the synthesis of various derivatives.
4-Fluoro-3-phenyl-L-alanine: A related amino acid derivative with a fluoro and phenyl group, used in peptide synthesis.
Uniqueness
Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate is unique due to its complex structure, which combines multiple functional groups in a single molecule
属性
CAS 编号 |
32976-86-6 |
|---|---|
分子式 |
C31H42Cl2FN5O5 |
分子量 |
654.6 g/mol |
IUPAC 名称 |
ethyl 2-[[2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]acetyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]pentanoate |
InChI |
InChI=1S/C31H42Cl2FN5O5/c1-3-6-26(31(43)44-4-2)38-30(42)27(19-22-7-5-8-24(17-22)39(15-13-32)16-14-33)37-28(40)20-36-29(41)25(35)18-21-9-11-23(34)12-10-21/h5,7-12,17,25-27H,3-4,6,13-16,18-20,35H2,1-2H3,(H,36,41)(H,37,40)(H,38,42) |
InChI 键 |
MCGIGMPPRWHWAP-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)OCC)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


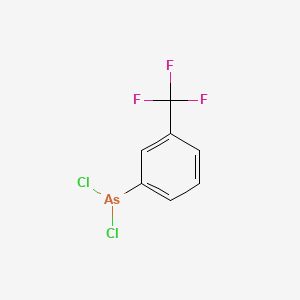

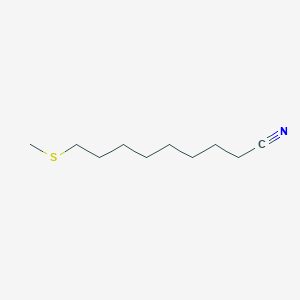
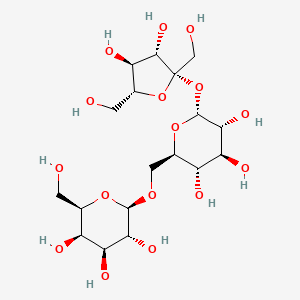


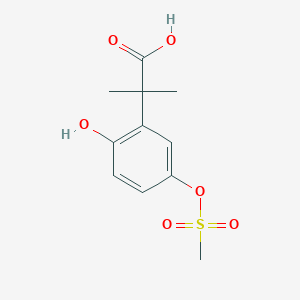
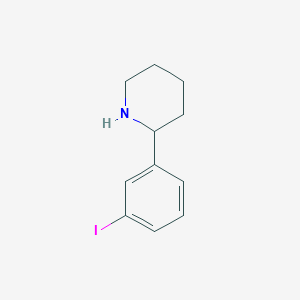
![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)
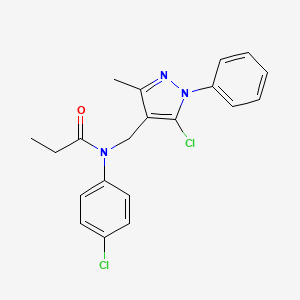
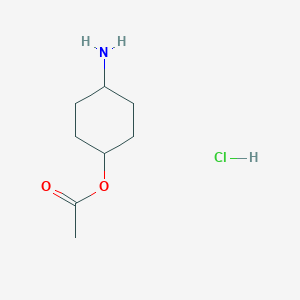

![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)

